Diltiazem Hydrochloride is a benzothiazepine calcium channel blocking agent. Diltiazem hydrochloride inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)
Diltiazem Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem (has active moiety).
Diltiazem hydrochloride
CAS No.: 33286-22-5
Cat. No.: VC21352394
Molecular Formula: C22H27ClN2O4S
Molecular Weight: 451.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33286-22-5 |
---|---|
Molecular Formula | C22H27ClN2O4S |
Molecular Weight | 451.0 g/mol |
IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Standard InChI | InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 |
Standard InChI Key | HDRXZJPWHTXQRI-BHDTVMLSSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Appearance | White to Off-White Solid |
Melting Point | 212-214°C |
Chemical Properties
Chemical Structure and Identification
Diltiazem hydrochloride is chemically designated as (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride . Its molecular formula is C₂₂H₂₇ClN₂O₄S with a molecular weight of 450.98 . The compound is registered with CAS number 33286-22-5 .
Physical Characteristics
Diltiazem hydrochloride presents as a white to off-white crystalline powder with a bitter taste . It possesses specific optical rotation properties with an alpha D24 value of +98.3 ± 1.4° (c = 1.002 in methanol) . The compound has a melting point ranging from 212-214°C and a density of approximately 1.30 g/cm³ .
The physical and chemical properties of diltiazem hydrochloride are summarized in the following table:
Property | Characteristic |
---|---|
Physical appearance | White to off-white crystalline powder |
Taste | Bitter |
Molecular formula | C₂₂H₂₇ClN₂O₄S |
Molecular weight | 450.98 g/mol |
Melting point | 212-214°C |
Density | 1.30 g/cm³ |
Optical rotation | +98.3 ± 1.4° (c = 1.002 in methanol) |
pH (10g/L, 25°C) | 4.3-5.3 |
Flash point | 2°C |
Solubility and Stability
Diltiazem hydrochloride is freely soluble in water, methanol, and methylene chloride, while being slightly soluble in anhydrous ethanol . This solubility profile influences its pharmaceutical formulation and bioavailability. The compound demonstrates good stability, remaining stable for one year from the date of manufacture when properly stored . Solutions prepared in DMSO or distilled water may be stored at -20°C for up to three months . For optimal preservation, diltiazem hydrochloride should be stored at 2-8°C .
Pharmacological Actions
Cardiovascular Effects
Mechanism of Action
Calcium Channel Blockade
Diltiazem hydrochloride functions primarily by inhibiting the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes during depolarization . It is specifically classified as a non-dihydropyridine-type blocker of L-type calcium channels . This inhibition of calcium influx prevents the intracellular calcium concentration from increasing during depolarization, thereby reducing the activation of contractile proteins in smooth muscle cells .
Additionally, diltiazem reduces calcium oscillations in subcellular compartments in vascular smooth muscle cells . The compound has also been found to block P-type calcium channels in freshly dissociated rat cerebellar Purkinje neurons, demonstrating its effects beyond the cardiovascular system .
Vasodilatory Action
The reduced intracellular calcium concentrations resulting from diltiazem administration lead to increased smooth muscle relaxation, particularly in arterial vessels . This arterial vasodilation decreases peripheral vascular resistance, reduces blood pressure, and increases coronary blood flow . The compound decreases coronary vascular resistance while simultaneously improving myocardial perfusion, which benefits patients with ischemic heart disease .
Cardiac Conduction Effects
Diltiazem's ability to decrease sinoatrial and atrioventricular conduction manifests clinically as reduced heart rate and slowed conduction through the AV node . This property makes diltiazem valuable in managing supraventricular tachyarrhythmias, particularly atrial fibrillation and atrial flutter . By slowing conduction through the AV node, diltiazem can help control ventricular response rates in these arrhythmias.
Pharmacokinetics
Absorption and Bioavailability
Diltiazem is well absorbed from the gastrointestinal tract following oral administration but undergoes significant first-pass metabolism in the liver . This extensive first-pass effect results in an absolute bioavailability of approximately 40% when compared to intravenous administration . The rate and extent of absorption can be influenced by various formulation factors, which has led to the development of modified-release formulations to optimize therapeutic efficacy.
Metabolism
Diltiazem undergoes extensive hepatic metabolism, with only 2% to 4% of the unchanged drug appearing in the urine . The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation . One significant metabolite, desacetyl diltiazem, is present in plasma at levels of 10% to 20% of the parent drug and retains 25% to 50% of diltiazem's potency as a coronary vasodilator .
Elimination
The plasma elimination half-life of diltiazem following single or multiple drug administration is approximately 3.0 to 4.5 hours . This relatively short half-life necessitates multiple daily dosing with immediate-release formulations. Patients with hepatic impairment, such as cirrhosis, may experience altered pharmacokinetics of diltiazem, requiring dosage adjustments .
The pharmacokinetic parameters of diltiazem hydrochloride are summarized in the following table:
Parameter | Value |
---|---|
Absolute bioavailability | ~40% |
Plasma protein binding | 70-80% |
Unchanged drug in urine | 2-4% |
Elimination half-life | 3.0-4.5 hours |
Therapeutic plasma levels | 50-200 ng/mL |
Active metabolite | Desacetyl diltiazem (10-20% of parent drug concentration) |
Metabolite potency | 25-50% of parent drug |
Clinical Applications
Hypertension Management
Diltiazem hydrochloride is approved and widely used for the treatment of hypertension . Its antihypertensive effect is primarily attributed to arterial vasodilation and decreased peripheral vascular resistance . The magnitude of blood pressure reduction with diltiazem is related to the degree of hypertension, with more pronounced effects observed in individuals with more severe hypertension .
In a randomized, double-blind, parallel-group, dose-response study involving patients with essential hypertension, diltiazem administration resulted in dose-dependent reductions in diastolic blood pressure . Patients receiving diltiazem at doses of 120, 240, 360, and 540 mg experienced reductions in diastolic blood pressure of 1.9, 5.4, 6.1, and 8.6 mmHg, respectively, compared to a 2.6 mmHg reduction in the placebo group .
Angina Pectoris
Diltiazem is effective in the management of chronic stable angina pectoris . Its anti-anginal properties stem from its ability to improve myocardial oxygen supply through coronary vasodilation while simultaneously reducing myocardial oxygen demand by decreasing afterload and heart rate . In a randomized, double-blind study involving patients with chronic stable angina, variable doses of diltiazem administered at night all caused increased exercise tolerance after 21 hours, compared to placebo .
Cardiac Arrhythmias
The electrophysiological effects of diltiazem, particularly its ability to slow conduction through the atrioventricular node, make it valuable in managing certain cardiac arrhythmias, especially atrial fibrillation and atrial flutter . By controlling ventricular response rates in these arrhythmias, diltiazem helps improve hemodynamic stability and reduce symptoms.
Cerebrovascular Protection
In the NORDIL study of patients with hypertension, diltiazem demonstrated potential cerebrovascular protective effects . When using a combined primary endpoint of fatal and non-fatal stroke, myocardial infarction, and other cardiovascular death, fatal and non-fatal stroke was shown to be reduced by 25% in the diltiazem group . Although the clinical significance of this effect remains under investigation, it suggests that diltiazem may exert a protective role against cerebral stroke in hypertensive patients .
Formulation Considerations
Conventional and Modified-Release Formulations
Diltiazem hydrochloride is available in various formulations, including immediate-release tablets, extended-release capsules, and injectable solutions . Due to its short half-life, immediate-release formulations require frequent dosing and may cause adverse gastrointestinal reactions associated with abrupt fluctuations in plasma concentration . This limitation has led to the development of extended-release formulations that allow for less frequent dosing and more stable plasma concentrations.
Osmotic Drug Delivery Systems
Osmotic drug delivery systems (ODDS) represent an advanced approach to diltiazem formulation . These systems offer several advantages over conventional controlled-release formulations, including zero-order release kinetics, drug release independent of gastric pH and food intake, possible delayed or pulsed delivery, higher release rates, highly predictable programmable release, high degree of in vivo-in vitro correlation, and less inter-patient variability .
The optimization of diltiazem hydrochloride osmotic formulations has been investigated using Quality by Design (QbD) approaches . These studies help evaluate high-influence variables on product quality and establish safe design spaces for formulation parameters, ultimately leading to more consistent and reliable drug delivery.
Topical Formulations
Although less common than oral formulations, topical diltiazem hydrochloride preparations have been developed for specific applications . These formulations result in markedly lower systemic levels of diltiazem and its major metabolites compared to oral administration, potentially reducing systemic side effects while providing localized therapeutic effects .
Research Findings and Clinical Efficacy
Antihypertensive Efficacy
Clinical studies have demonstrated the dose-dependent antihypertensive efficacy of diltiazem hydrochloride . The compound effectively reduces both systolic and diastolic blood pressure, with more pronounced effects observed at higher doses and in patients with more severe hypertension . Long-term therapeutic benefits include reduced risk of fatal and non-fatal cardiovascular events, primarily strokes and myocardial infarctions .
Comparative Studies
When compared to other antihypertensive agents, diltiazem offers a unique profile combining vascular and cardiac effects . Unlike dihydropyridine calcium channel blockers that predominantly affect vascular smooth muscle, diltiazem also exerts significant effects on cardiac muscle, influencing heart rate and contractility . This balanced action may provide advantages in specific patient populations, particularly those with concomitant angina or certain arrhythmias.
Cardiovascular Outcomes
In the NORDIL study, diltiazem demonstrated effectiveness in reducing cardiovascular morbidity and mortality in hypertensive patients . Particularly notable was a 25% reduction in fatal and non-fatal stroke observed in the diltiazem treatment group . These findings suggest potential cerebrovascular protective effects beyond simple blood pressure reduction, although further research is needed to fully elucidate the mechanisms involved .
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